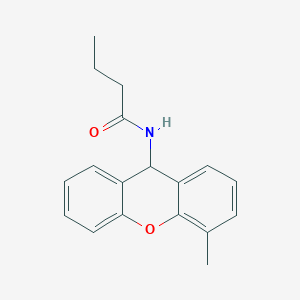

N-(4-methyl-9H-xanthen-9-yl)butanamide

Description

Properties

CAS No. |

7473-48-5 |

|---|---|

Molecular Formula |

C18H19NO2 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(4-methyl-9H-xanthen-9-yl)butanamide |

InChI |

InChI=1S/C18H19NO2/c1-3-7-16(20)19-17-13-9-4-5-11-15(13)21-18-12(2)8-6-10-14(17)18/h4-6,8-11,17H,3,7H2,1-2H3,(H,19,20) |

InChI Key |

BSPZVNUEXGSNLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of the xanthene core, followed by amide bond formation with butanamide or its derivatives. The synthetic route generally includes:

- Activation or derivatization of the 9-position of the xanthene ring.

- Introduction of the butanamide moiety via amide coupling reactions.

- Purification and characterization of the final product.

Detailed Synthetic Route

While direct literature specifically detailing this compound is limited, analogous synthesis methods for related xanthene amides provide a reliable foundation:

Starting Material Preparation

4-methyl-9H-xanthene is prepared or procured as the core structure.Functionalization at the 9-Position

The 9-position of xanthene is activated, commonly via halogenation or formation of a suitable leaving group to facilitate nucleophilic substitution.Amide Bond Formation

The butanamide moiety is introduced through amide coupling reactions. Common methods include:- Reaction of 9-functionalized xanthene with butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

- Alternatively, carbodiimide-mediated coupling (e.g., using EDC or DCC) between 9-amino-4-methylxanthene and butanoic acid.

Purification

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Electrochemical Functionalization (Advanced Method)

Recent advances in xanthene chemistry include electrochemical benzylic C−H functionalization, which can be adapted for the synthesis of xanthene amides. This method involves:

- Using electrochemical oxidation to activate the benzylic position of 4-methyl-9H-xanthene.

- Coupling with amide nucleophiles under controlled electrochemical conditions to form the amide bond directly without pre-functionalization steps.

This approach offers advantages such as avoiding toxic metal catalysts and stoichiometric oxidants, making it attractive for industrial scale-up.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of 9-position | Halogenation agents (e.g., NBS, PBr3) | Mild conditions preferred to avoid degradation |

| Amide coupling | Butanoyl chloride, triethylamine, solvent (e.g., dichloromethane) | Room temperature to mild heating |

| Alternative coupling | EDC or DCC, butanoic acid, DMAP catalyst | Typically performed in DMF or DCM |

| Electrochemical method | Electrochemical cell, supporting electrolyte, controlled potential | Avoids chemical oxidants, scalable |

Research Outcomes and Analytical Data

Yields and Purity

- Typical yields for amide coupling reactions range from 60% to 85%, depending on reaction conditions and purification methods.

- Electrochemical methods have demonstrated yields up to 90% with high selectivity for the desired amide product.

Characterization

- NMR Spectroscopy confirms the formation of the amide bond with characteristic shifts for the amide NH and butanamide alkyl chain.

- Mass Spectrometry verifies the molecular weight consistent with this compound.

- Infrared Spectroscopy (IR) shows strong amide carbonyl absorption near 1650 cm⁻¹.

- Melting Point determination provides purity assessment.

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Traditional Amide Coupling | Butanoyl chloride, base, solvent | Straightforward, high yield | Requires pre-functionalization |

| Carbodiimide-Mediated Coupling | EDC/DCC, butanoic acid, DMAP | Mild conditions, broad scope | Side reactions possible |

| Electrochemical Functionalization | Electrochemical cell, electrolyte | Green chemistry, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-9H-xanthen-9-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups onto the xanthene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Xanthone derivatives with various functional groups.

Reduction: Alcohol or amine derivatives of the original compound.

Substitution: Xanthene derivatives with different substituents on the xanthene core.

Scientific Research Applications

N-(4-methyl-9H-xanthen-9-yl)butanamide has several scientific research applications, including:

Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its xanthene core.

Medicine: Studied for its potential anti-inflammatory and antioxidant properties, which may be useful in the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)butanamide involves its interaction with specific molecular targets and pathways. The xanthene core of the compound can interact with cellular components, leading to various biological effects. For example, the compound may modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between N-(4-methyl-9H-xanthen-9-yl)butanamide and structurally related compounds:

Key Observations

Core Modifications: Unlike xanthenone derivatives (e.g., compounds in ), this compound retains the fully aromatic xanthene core without a ketone group at C7. The 4-methyl group in the target compound may enhance steric hindrance compared to unsubstituted xanthene derivatives, affecting binding interactions .

Side-Chain Variations :

- The butanamide chain provides a longer aliphatic spacer than acetamide (), which could improve membrane permeability but reduce aqueous solubility. This aligns with the higher predicted XLogP3 value for butanamide derivatives .

- Sulfonamide-containing analogs () exhibit higher polarity (lower Rf values) due to the sulfonyl group, making them more suitable for aqueous biological environments compared to the amide-based target compound .

Biological Relevance: highlights butanamide derivatives (e.g., CTPS1 inhibitors) as therapeutic agents for proliferative diseases. Xanthenone sulfonamides () are designed as phosphoglycolylating agents, indicating that structural modifications (e.g., sulfonamide vs. amide) can redirect biological function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.